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The Folch method, a cornerstone of lipid biochemistry, offers a robust and comprehensive
approach to extracting lipids from a wide array of biological samples. Developed by Jordi Folch
and his colleagues, this liquid-liquid extraction technique utilizes a chloroform and methanol
solvent system to efficiently isolate lipids from complex biological matrices, making it an
indispensable tool in lipidomics, metabolic studies, and pharmaceutical research.[1] This
document provides detailed application notes, experimental protocols, and quantitative data to
guide researchers in the successful application of the Folch method.

Principle of the Folch Method

The Folch method is predicated on the principle of using a biphasic solvent system to separate
lipids from more polar cellular components like proteins and carbohydrates.[2] The procedure
begins with the homogenization of the biological sample in a chloroform:methanol mixture,
typically in a 2:1 (v/v) ratio.[1] This monophasic solution is sufficiently polar to disrupt cell
membranes and release lipids from their association with proteins, while also being capable of
dissolving nonpolar lipids.

The subsequent addition of an aqueous salt solution, such as 0.9% NaCl or 0.88% KClI,
induces a phase separation.[1][3] This results in a biphasic system with a lower, denser
chloroform phase containing the extracted lipids and an upper, agueous methanol-water
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phase containing the non-lipid contaminants.[1] The distinct densities of the two phases allow
for their clean separation and the subsequent isolation of the lipid-rich chloroform layer.

Applications in Research and Drug Development

The Folch method is a versatile technique with broad applications in various scientific
disciplines:

o Lipidomics: It serves as a gold standard for the global extraction of lipids for subsequent
analysis by mass spectrometry, allowing for comprehensive profiling of the lipidome in
various physiological and pathological states.[4]

» Drug Discovery and Development: In pharmaceutical research, the Folch method is
employed to extract lipids from cells and tissues to study the effects of drug candidates on
lipid metabolism and signaling pathways. It is also crucial for the formulation of lipid-based
drug delivery systems.

o Biomarker Discovery: By enabling the accurate quantification of lipid species, the Folch
method aids in the identification of potential lipid biomarkers for diseases such as cancer,
cardiovascular disease, and metabolic disorders.

¢ Nutritional Science: It is used to determine the lipid content and composition of foods and to
study the impact of dietary interventions on lipid profiles in the body.

Quantitative Data Summary

The efficiency of the Folch method can be influenced by factors such as the solvent-to-sample
ratio and the nature of the biological matrix. The following tables summarize key quantitative
data related to the performance of the Folch method.
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Table 1: Comparison
of Lipid Extraction
Methods

Folch Method

Bligh & Dyer Method

Matyash (MTBE)
Method

Biphasic Biphasic Biphasic (Methyl-tert-
Principle (Chloroform/Methanol/  (Chloroform/Methanol/  butyl

Water) Water) ether/Methanol/Water)
Solvent:Sample Ratio ] ] ]

Typically 20:1 Lower, typically 3:1 Variable

(viw)

Lipid Recovery

(General)

High, often considered

the "gold standard"

High, but can
underestimate lipids in

high-fat samples

Good, but may have
lower recovery for

some polar lipids

Underestimation in
High-Lipid Samples
(>2%)

Minimal

Can underestimate by
up to 50%

Not as extensively
compared in high-lipid
contexts

Suitability for Lipid

Classes

Broad range of polar

and nonpolar lipids[5]

[6]

Broad range, but may
be less efficient for
some lipids in

complex matrices

Good for many lipid
classes, particularly
suitable for

sphingolipids[5]

| Table 2: Effect of Solvent-to-Sample Ratio on Lipid Recovery (Human Plasma) | | :--- | 1:4 (v/v)
| 1:10 (v/v) | 1:20 (v/v) | 1:100 (v/v) | | Folch Method (Relative Peak Area) | Baseline | Increased
peak areas for many lipid classes | Optimal for most lipid species, including low-abundant
ones[2][7] | Comparable to 1:20 | | Bligh & Dyer Method (Relative Peak Area) | Baseline |
Increased peak areas | High peak areas, comparable to Folch | High peak areas, comparable

to Folch | | Matyash Method (Relative Peak Area) | Lower peak areas for polar lipids | Lower

peak areas for polar lipids | Lower peak areas for polar lipids | Requires at least 1:100 to be
comparable to Folch and Bligh & Dyer at 1:20[2][7] |

Experimental Protocols

Below are detailed protocols for the Folch method adapted for different sample types. All

procedures should be performed in a well-ventilated fume hood using appropriate personal

protective equipment.
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Protocol 1: Lipid Extraction from Tissue Samples

Materials:

Tissue sample (e.g., liver, brain)

Chloroform (HPLC grade)

Methanol (HPLC grade)

0.9% (w/v) NaCl solution (or 0.88% KCI)

Homogenizer (e.g., Dounce, Potter-Elvehjem, or bead beater)

Centrifuge tubes (glass, solvent-resistant)

Centrifuge

Glass Pasteur pipettes

Nitrogen gas stream or rotary evaporator

Vortex mixer

Procedure:

Sample Preparation: Weigh approximately 100 mg of fresh or frozen tissue. If frozen, keep
the tissue on dry ice until homogenization.

Homogenization: Place the weighed tissue in a glass homogenizer. Add 2 mL of a 2:1 (v/v)
chloroform:methanol solution. Homogenize thoroughly on ice until a uniform suspension is
achieved.

Incubation: Transfer the homogenate to a glass centrifuge tube. Incubate at room
temperature for 20-30 minutes with occasional vortexing to ensure complete lipid extraction.

Phase Separation: Add 0.4 mL of 0.9% NaCl solution to the homogenate. Vortex the mixture
vigorously for 30 seconds.
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Centrifugation: Centrifuge the tube at 2,000 x g for 10 minutes at 4°C to facilitate phase
separation.[1] You will observe two distinct layers: a lower chloroform phase and an upper
agueous phase, separated by a thin layer of protein precipitate.

Lipid Collection: Carefully aspirate the upper aqueous layer using a glass Pasteur pipette
and discard it. Using a clean Pasteur pipette, transfer the lower chloroform layer containing
the lipids to a new glass tube, being careful not to disturb the protein interface.

Solvent Evaporation: Dry the collected chloroform phase under a gentle stream of nitrogen
gas or using a rotary evaporator at a temperature not exceeding 40°C.

Storage: Once the solvent is completely evaporated, the dried lipid extract can be stored at
-20°C or -80°C under a nitrogen atmosphere to prevent oxidation. For subsequent analysis,
reconstitute the lipids in an appropriate solvent.

Protocol 2: Lipid Extraction from Plasma or Serum

Materials:

Plasma or serum sample

Chloroform (HPLC grade)

Methanol (HPLC grade)

0.9% (w/v) NacCl solution

Centrifuge tubes (glass, solvent-resistant)

Centrifuge

Glass Pasteur pipettes

Nitrogen gas stream

Vortex mixer

Procedure:
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e Sample Preparation: Thaw frozen plasma or serum samples on ice.

e Solvent Addition: In a glass centrifuge tube, add 2 mL of a 2:1 (v/v) chloroform:methanol
solution to 100 pL of plasma or serum.

o Extraction: Vortex the mixture vigorously for 1 minute and then incubate on ice for 30
minutes, with occasional vortexing.

e Phase Separation: Add 0.4 mL of 0.9% NacCl solution. Vortex for 30 seconds.
o Centrifugation: Centrifuge at 2,000 x g for 10 minutes at 4°C.

 Lipid Collection: Carefully collect the lower chloroform phase.

e Solvent Evaporation: Dry the lipid extract under a nitrogen stream.

e Storage: Store the dried lipids at -80°C until further analysis.

Protocol 3: Lipid Extraction from Cultured Cells

Materials:

Cultured cell pellet

e Phosphate-buffered saline (PBS), ice-cold

e Chloroform (HPLC grade)

¢ Methanol (HPLC grade)

e 0.9% (w/v) NaCl solution

o Centrifuge tubes (glass, solvent-resistant)

o Centrifuge

o Glass Pasteur pipettes

 Nitrogen gas stream
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o Vortex mixer

Procedure:

o Cell Harvesting: Harvest cells by centrifugation (e.g., 500 x g for 5 minutes).

o Washing: Wash the cell pellet once with ice-cold PBS to remove any residual medium.

» Solvent Addition: Resuspend the cell pellet in 100 pL of water. Add 2 mL of a 2:1 (v/v)
chloroform:methanol solution.

o Extraction: Vortex thoroughly and incubate on ice for 30 minutes, with occasional vortexing.
e Phase Separation: Add 0.4 mL of 0.9% NaCl solution and vortex for 30 seconds.

o Centrifugation: Centrifuge at 2,000 x g for 10 minutes at 4°C.

 Lipid Collection: Collect the lower chloroform phase.

e Solvent Evaporation: Dry the lipid extract under a nitrogen stream.

o Storage: Store the dried lipids at -80°C.

Visualizations

The following diagrams illustrate the experimental workflow and the underlying principle of the
Folch method.
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Caption: Experimental workflow of the Folch method for lipid extraction.
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Caption: Principle of phase separation in the Folch method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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